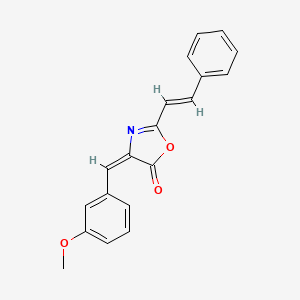
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, also known as MBVO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. Studies have also shown that 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has the potential to act as a cholinesterase inhibitor, which may be useful in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one can inhibit the activity of cholinesterase, which is an enzyme that breaks down acetylcholine in the body. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of bacterial growth. It has also been found to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, one limitation of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research involving 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Finally, the development of novel methods for synthesizing 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one and its derivatives may lead to new discoveries in the field of medicinal chemistry.
Méthodes De Synthèse
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one can be synthesized through various methods, including the reaction of 2-phenylacetaldehyde and 3-methoxybenzaldehyde in the presence of sodium hydroxide and acetic acid. The resulting mixture is then refluxed with ethyl cyanoacetate and ammonium acetate to yield 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. Other methods involve the use of different aldehydes and cyanoacetates to produce different derivatives of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one.
Propriétés
IUPAC Name |
(4E)-4-[(3-methoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-22-16-9-5-8-15(12-16)13-17-19(21)23-18(20-17)11-10-14-6-3-2-4-7-14/h2-13H,1H3/b11-10+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZYLXONUUUAMA-DWLYSLLYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(3-Methoxyphenyl)methylidene]-2-[(1E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

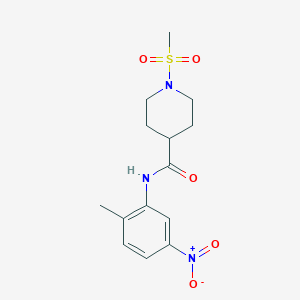
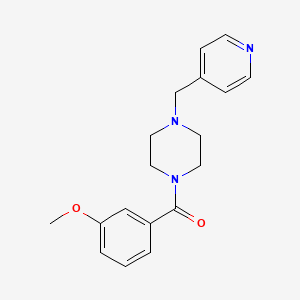
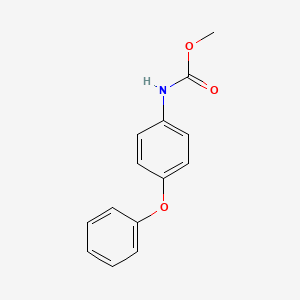
![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)
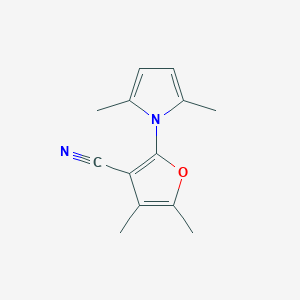

![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)
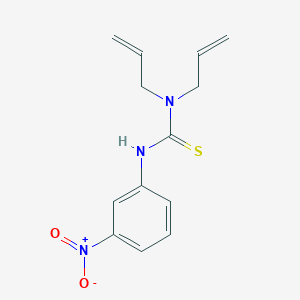
![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)